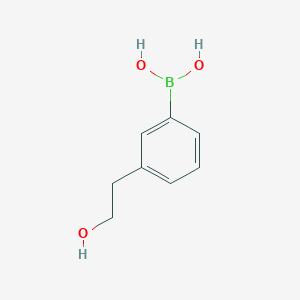

(3-(2-Hydroxyethyl)phenyl)boronic acid

Overview

Description

(3-(2-Hydroxyethyl)phenyl)boronic acid is not directly discussed in the provided papers. However, boronic acids in general are a class of compounds that contain a boron atom connected to two hydroxyl groups. They are known for their ability to form reversible covalent bonds with diols and other polyols, which makes them useful in various applications, including sensing, material science, and organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organoborane reagents or the conversion of organohalides to boronic acids through metal-mediated reactions. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline by a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . While this method is not directly applicable to (3-(2-Hydroxyethyl)phenyl)boronic acid, similar strategies involving halide exchange and borate addition could potentially be adapted for its synthesis.

Molecular Structure Analysis

Boronic acids typically exhibit a trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure of boronic acids can be studied using various spectroscopic methods, including NMR, FT-IR, and Raman spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the bonding and electronic structure of the boronic acid molecules.

Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to form biphenyls and other complex aromatic compounds . They can also catalyze various organic transformations, such as dehydrative amidation , and accelerate multi-component reactions for the synthesis of complex molecules . The specific reactivity of (3-(2-Hydroxyethyl)phenyl)boronic acid would depend on its electronic and steric properties, which could be inferred from studies on similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, acidity (pKa), and thermal behavior, can be characterized experimentally. For instance, the acidity constant and thermal behavior of 1,3-phenylenediboronic acid were investigated, revealing a two-step acid-base equilibrium and typical dehydration reactions . Similar studies could be conducted on (3-(2-Hydroxyethyl)phenyl)boronic acid to determine its unique properties.

Relevant Case Studies

Scientific Research Applications

Sensor Development : This compound has been utilized in the creation of responsive sensors. For instance, 3-acrylamide phenyl boronic acid (a derivative) is incorporated into hydrogels for L-lactate sensing. These sensors are responsive to compounds with two hydroxy groups (Sartain, Yang, & Lowe, 2008).

Molecular Recognition : Phenyl boronic acids, including derivatives of (3-(2-Hydroxyethyl)phenyl)boronic acid, are important for saccharide recognition. They have been used to modify single-walled carbon nanotubes for detecting saccharides, demonstrating the relationship between molecular structure and photoluminescence quantum yield (Mu et al., 2012).

Carbohydrate Binding : A class of carbohydrate-binding boronic acids has been developed, which can complex model glycopyranosides under physiologically relevant conditions. This is significant for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Catalysis : Boronic acid, including its derivatives, has been employed in boronic acid catalysis. For example, it catalyzes highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, which is pivotal in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Biomaterials : In the field of biomaterials, boronic acids are used for their ability to bind with biologically relevant diols and polyols. This capability is crucial for creating dynamic and responsive hydrogels (Brooks, Deng, & Sumerlin, 2018).

Chemical Inhibition : They have been identified as reversible inhibitors of class C beta-lactamases, showcasing their potential in biochemical applications (Beesley et al., 1983).

Nuclear Magnetic Resonance (NMR) Spectroscopy : Phenyl boronic acids, including derivatives of (3-(2-Hydroxyethyl)phenyl)boronic acid, have been studied using 11B NMR spectroscopy to analyze their acidity and reactivity in diol condensations (Valenzuela et al., 2022).

Cancer Therapy : Research has been conducted on using boronic acid derivatives as boron carriers for Boron Neutron Capture Therapy (BNCT), a novel cancer therapy method. This highlights their potential in medicinal chemistry (Akan et al., 2014).

Safety And Hazards

“(3-(2-Hydroxyethyl)phenyl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .

properties

IUPAC Name |

[3-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSYFWQBJAJDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610676 | |

| Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-Hydroxyethyl)phenyl)boronic acid | |

CAS RN |

647853-32-5 | |

| Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Hydroxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

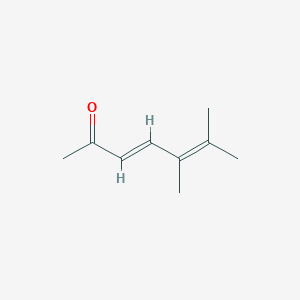

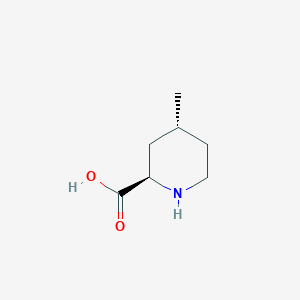

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)